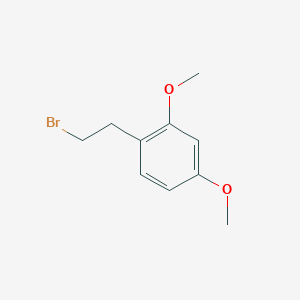![molecular formula C17H20O4 B1655583 1-Methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene CAS No. 3875-75-0](/img/structure/B1655583.png)
1-Methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[4-methoxy-]: is an organic compound with the molecular formula C15H16O2 It is characterized by the presence of two benzene rings connected by a 1,3-propanediylbis(oxy) bridge, with methoxy groups attached to the benzene rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[4-methoxy-] typically involves the reaction of 1,3-dibromopropane with phenol derivatives under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by phenoxy groups. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction temperature is maintained at around 60-80°C.
Industrial Production Methods: In an industrial setting, the production of Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[4-methoxy-] can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as phase transfer catalysts can also enhance the reaction efficiency and reduce the reaction time.
化学反応の分析
Types of Reactions:
Oxidation: Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[4-methoxy-] can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives. Typical reducing agents used are sodium borohydride and lithium aluminum hydride.
Substitution: The methoxy groups on the benzene rings can be substituted with other functional groups through electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
Chemistry: Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[4-methoxy-] is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is used to study the interactions of aromatic compounds with biological macromolecules. It can be used as a model compound to investigate the binding affinity and specificity of enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Industry: In the industrial sector, Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[4-methoxy-] is used in the production of polymers and resins. It can also be used as an additive in lubricants and coatings to enhance their performance.
作用機序
The mechanism of action of Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[4-methoxy-] involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. In biological systems, it may also interact with cell membranes and alter their fluidity and permeability.
類似化合物との比較
- Benzene, 1,1’-(1,3-propanediyl)bis-
- Benzene, 1,1’-(1-methyl-1,3-propanediyl)bis-
- Benzene, 1,1’-(1,2-ethanediylbis(oxymethylene))bis-
Comparison:
- Benzene, 1,1’-(1,3-propanediyl)bis- lacks the methoxy groups, making it less reactive in electrophilic aromatic substitution reactions.
- Benzene, 1,1’-(1-methyl-1,3-propanediyl)bis- has a methyl group instead of a methoxy group, which affects its solubility and reactivity.
- Benzene, 1,1’-(1,2-ethanediylbis(oxymethylene))bis- has an ethylene bridge instead of a propylene bridge, which influences its steric and electronic properties.
特性
CAS番号 |
3875-75-0 |
|---|---|
分子式 |
C17H20O4 |
分子量 |
288.34 g/mol |
IUPAC名 |
1-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene |
InChI |
InChI=1S/C17H20O4/c1-18-14-4-8-16(9-5-14)20-12-3-13-21-17-10-6-15(19-2)7-11-17/h4-11H,3,12-13H2,1-2H3 |
InChIキー |
PYOAECQQLRDXPE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC |
正規SMILES |
COC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Hexahydro-6H-3,5-methanocyclopenta[b]furan-6-one](/img/structure/B1655507.png)










